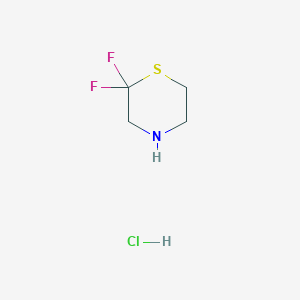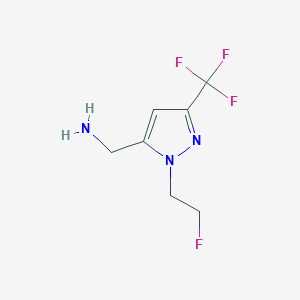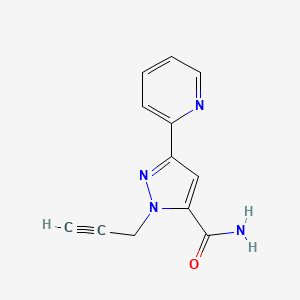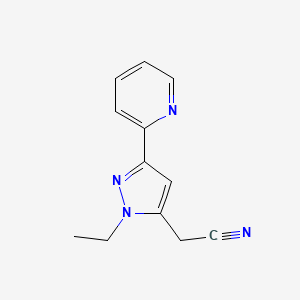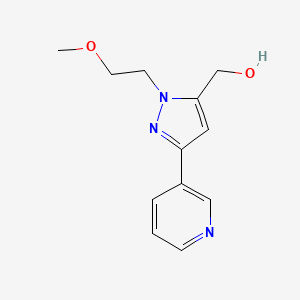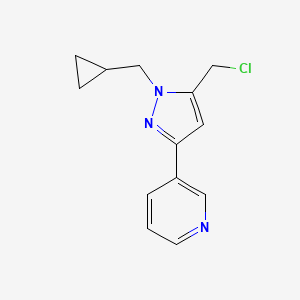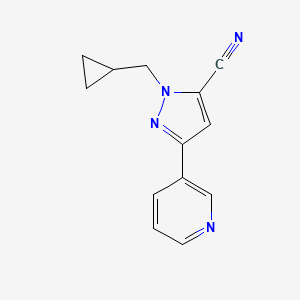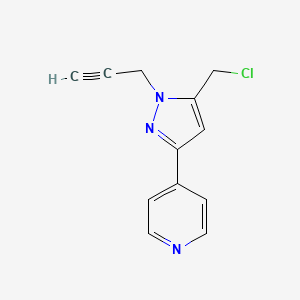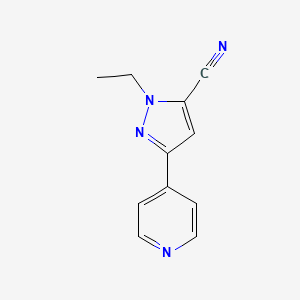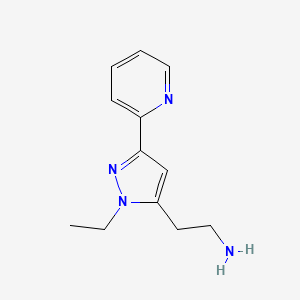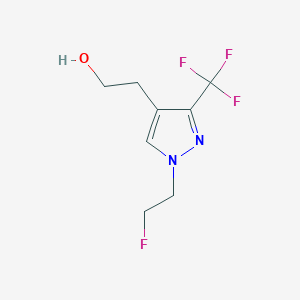
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Übersicht
Beschreibung
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol, or 2F-3F-Pyrazol-4-ol, is a synthetic compound with a wide range of scientific applications. It is a versatile molecule with a number of properties that make it useful in the laboratory and in industrial processes. It has been used in a variety of research fields, including biochemistry, pharmaceuticals, and medical research.
Wissenschaftliche Forschungsanwendungen
Environmentally Benign Synthesis and Antimicrobial Activity
Compounds with structural similarities to the specified chemical have been synthesized using environmentally benign methods, such as ultrasonication and microwave techniques. These compounds, including fluorinated pyrazolone derivatives, have demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Shelke et al., 2007).
Synthesis and pKa Determination of Trifluoromethylazoles
Research has been conducted on the synthesis of trifluoromethylazole compounds, including methods to determine the pKa values of acidic and basic trifluoromethyl heterocycles. These findings are crucial for understanding the compounds' behavior in biological media, potentially aiding in the design of pH sensors for biological applications (Jones et al., 1996).
Structural Characterization of Pyrazolines
Several pyrazole compounds have been synthesized and structurally characterized, providing insights into their potential applications in materials science and drug design. X-ray crystal structure determination has helped understand the spatial arrangement of molecules, which is essential for designing compounds with specific properties (Loh et al., 2013).
Antioxidant and Antimicrobial Activity of Novel Pyrazolines
Novel pyrazoline compounds have been synthesized and tested for their antioxidant and antimicrobial activities. These compounds, especially those substituted with trifluoromethyl groups, have shown promising results against various pathogens, indicating their potential in developing new antimicrobial and antioxidant agents (Bonacorso et al., 2015).
Fluorinated Nucleosides and Pyrazolo Derivatives
Research into fluorinated pyrazolo derivatives, including nucleosides, has shown the potential for these compounds in medicinal chemistry, particularly as mimetics of biological molecules. Such compounds could play a role in designing new drugs by mimicking the transition states of enzymatic reactions (Iaroshenko et al., 2009).
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4N2O/c9-2-3-14-5-6(1-4-15)7(13-14)8(10,11)12/h5,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZAVPOAWTQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



